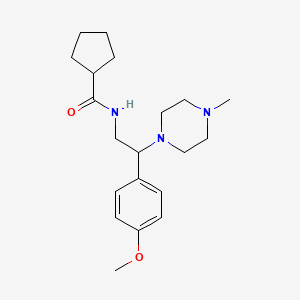
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. MP-10 has been extensively studied for its potential as a new drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide is not fully understood. However, studies have suggested that N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and neurological disorders.
Efectos Bioquímicos Y Fisiológicos
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide inhibits the migration and invasion of cancer cells, reduces the production of reactive oxygen species (ROS), and induces cell cycle arrest. N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has also been shown to increase the levels of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in the regulation of various physiological processes, such as blood pressure and smooth muscle relaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has several advantages for lab experiments. It has a high degree of purity, stability, and solubility in water and organic solvents. N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide is its low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has great potential as a new drug candidate for the treatment of various diseases. Future research should focus on improving the bioavailability of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide, optimizing the synthesis process, and investigating its mechanism of action in more detail. Additionally, N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide should be tested in animal models to evaluate its efficacy and safety in vivo. Finally, clinical trials should be conducted to determine the effectiveness of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide in humans.
Métodos De Síntesis
The synthesis of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide involves the reaction of 4-methoxyphenylacetic acid with 4-methylpiperazine in the presence of thionyl chloride to form 4-methoxyphenylacetyl chloride. The resulting compound is then reacted with cyclopentylamine in the presence of triethylamine to form N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide. The overall yield of the synthesis process is around 70%.
Aplicaciones Científicas De Investigación
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has been extensively studied for its potential as a new drug candidate for the treatment of various diseases. In vitro studies have shown that N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has been investigated for its potential as a new drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-22-11-13-23(14-12-22)19(16-7-9-18(25-2)10-8-16)15-21-20(24)17-5-3-4-6-17/h7-10,17,19H,3-6,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWHJKSDSIEUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2CCCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2803766.png)
![N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2803769.png)
![Methyl 2-amino-2-[3-(2-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2803770.png)
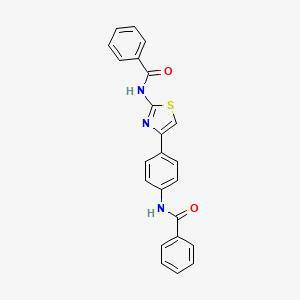
![5-[(3-chlorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2803775.png)

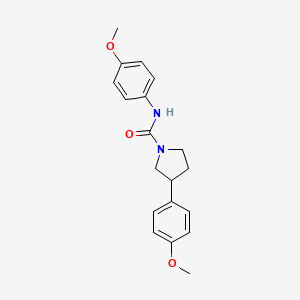
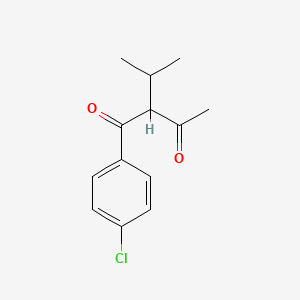


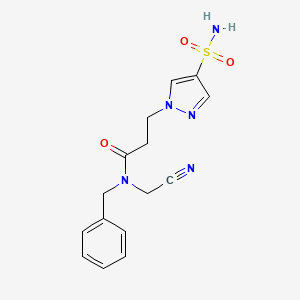
![1-[2-(Benzotriazol-2-yl)ethyl]benzotriazole](/img/structure/B2803783.png)
![2-[(3-Phenyl-2-propenyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2803784.png)
![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2803786.png)